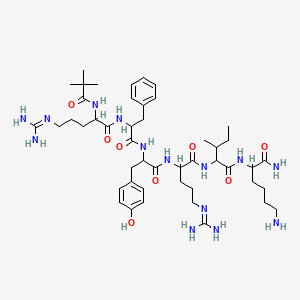

![molecular formula C59H77N11O10 B10852795 (2S,3R)-2-[[(2S)-2-[(3S,6S,9S,12S,15S)-6-(4-aminobutyl)-15-benzyl-12-[(4-hydroxyphenyl)methyl]-9-(1H-indol-3-ylmethyl)-2,5,8,11,14,20-hexaoxo-3-propan-2-yl-1,4,7,10,13,16,19-heptazacyclotricos-1-yl]-3-phenylpropanoyl]amino]-3-hydroxybutanamide](/img/structure/B10852795.png)

(2S,3R)-2-[[(2S)-2-[(3S,6S,9S,12S,15S)-6-(4-aminobutyl)-15-benzyl-12-[(4-hydroxyphenyl)methyl]-9-(1H-indol-3-ylmethyl)-2,5,8,11,14,20-hexaoxo-3-propan-2-yl-1,4,7,10,13,16,19-heptazacyclotricos-1-yl]-3-phenylpropanoyl]amino]-3-hydroxybutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PTR-3046 ist ein synthetisches Peptid, das als Somatostatin-Rezeptor-Antagonist wirkt. Es ist bekannt für seine hohe Selektivität gegenüber dem Somatostatin-Rezeptor-Subtyp 5 (SSTR5). Diese Verbindung wurde hinsichtlich ihrer potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Erkrankungen des Verdauungssystems wie Pankreatitis .

Herstellungsmethoden

PTR-3046 wird durch Festphasenpeptidsynthese (SPPS) auf einem Rink-Amid-4-Methylbenzhydrylaminharz synthetisiert. Die Synthese umfasst mehrere Kupplungs- und Entschützungszyklen mit verschiedenen Aminosäuren. Der Prozess beginnt mit der Entfernung der Fmoc-Schutzgruppe vom Harz unter Verwendung von 20% Piperidin in N-Methyl-2-pyrrolidinon. Nachfolgende Kupplungszyklen werden mit Aminosäuren wie Fmoc-Thr (O-t-Bu)OH, Fmoc- (N-Allyloxycarbonylpropyl)PheOH, Fmoc-ValCl, Fmoc-Lys (Boc)OH und Fmoc-D-TrpOH durchgeführt. Das Endprodukt wird nach Cyclisierung und Reinigung durch präparative Reversed-Phase-Hochleistungsflüssigkeitschromatographie erhalten .

Vorbereitungsmethoden

PTR-3046 is synthesized using solid-phase peptide synthesis (SPPS) on a Rink amide 4-methylbenzhydrylamine resin. The synthesis involves multiple coupling and deprotecting cycles with various amino acids. The process begins with the removal of the Fmoc protecting group from the resin using 20% piperidine in N-methyl-2-pyrrolidinone. Subsequent coupling cycles are carried out with amino acids such as Fmoc-Thr (O-t-Bu)OH, Fmoc- (N-allyloxycarbonylpropyl)PheOH, Fmoc-ValCl, Fmoc-Lys (Boc)OH, and Fmoc-D-TrpOH. The final product is obtained after cyclization and purification by reversed-phase preparative high-performance liquid chromatography .

Analyse Chemischer Reaktionen

PTR-3046 unterliegt verschiedenen chemischen Reaktionen, darunter Cyclisierung und Entschützung. Die Cyclisierung zwischen freien Amino- und Säuregruppen wird unter Verwendung von Benzotriazol-1-yloxy-tripyrrolidinophosphoniumhexafluorophosphat erreicht. Entschützungsschritte umfassen die Verwendung von Tetrakis (Triphenylphosphin)palladium, Essigsäure und N-Methylmorpholin in Chloroform. Die endgültige Entschützung erfolgt mit feuchter Trifluoressigsäure, die Spuren von Ethandiol und Triisopropylsilan bei 0 °C enthält .

Wissenschaftliche Forschungsanwendungen

PTR-3046 wurde ausgiebig hinsichtlich seiner Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Es wird als Modellverbindung zur Untersuchung von Peptidsynthese- und Cyclisierungstechniken verwendet.

Biologie: PTR-3046 wird verwendet, um die Bindungseigenschaften und die Selektivität von Somatostatin-Rezeptoren, insbesondere SSTR5, zu untersuchen.

Wirkmechanismus

PTR-3046 entfaltet seine Wirkung durch selektive Bindung an den Somatostatin-Rezeptor-Subtyp 5 (SSTR5). Diese Bindung hemmt die Freisetzung bestimmter Enzyme aus der Bauchspeicheldrüse, wie Amylase und Lipase, ohne die Freisetzung von Wachstumshormon oder Glukagon zu beeinflussen. Die Hauptkonformation von PTR-3046 in Lösung ist durch eine Beta-Kurve vom Typ II' bei D-Trp-Lys und eine cis-Amidbindung bei Val-PheC3 definiert .

Wirkmechanismus

PTR-3046 exerts its effects by selectively binding to the somatostatin receptor subtype 5 (SSTR5). This binding inhibits the release of certain enzymes from the pancreas, such as amylase and lipase, without affecting the release of growth hormone or glucagon. The major conformation of PTR-3046 in solution is defined by a type II’ beta-turn at D-Trp-Lys and a cis amide bond at Val-PheC3 .

Vergleich Mit ähnlichen Verbindungen

PTR-3046 ist aufgrund seiner hohen Selektivität für den SSTR5-Rezeptor einzigartig. Ähnliche Verbindungen umfassen andere Somatostatin-Analoga wie Octreotid und Lanreotid, die ebenfalls auf Somatostatin-Rezeptoren abzielen, jedoch mit unterschiedlichen Selektivitätsprofilen. Die Stabilität von PTR-3046 gegenüber enzymatischem Abbau und seine spezifische Wirkung auf SSTR5 machen es von diesen anderen Analoga unterscheidbar .

Eigenschaften

Molekularformel |

C59H77N11O10 |

|---|---|

Molekulargewicht |

1100.3 g/mol |

IUPAC-Name |

(2S,3R)-2-[[(2S)-2-[(3S,6S,9S,12S,15S)-6-(4-aminobutyl)-15-benzyl-12-[(4-hydroxyphenyl)methyl]-9-(1H-indol-3-ylmethyl)-2,5,8,11,14,20-hexaoxo-3-propan-2-yl-1,4,7,10,13,16,19-heptazacyclotricos-1-yl]-3-phenylpropanoyl]amino]-3-hydroxybutanamide |

InChI |

InChI=1S/C59H77N11O10/c1-36(2)51-59(80)70(49(33-39-17-8-5-9-18-39)58(79)69-52(37(3)71)53(61)74)30-14-22-50(73)63-29-28-62-46(31-38-15-6-4-7-16-38)55(76)66-47(32-40-23-25-42(72)26-24-40)56(77)67-48(34-41-35-64-44-20-11-10-19-43(41)44)57(78)65-45(54(75)68-51)21-12-13-27-60/h4-11,15-20,23-26,35-37,45-49,51-52,62,64,71-72H,12-14,21-22,27-34,60H2,1-3H3,(H2,61,74)(H,63,73)(H,65,78)(H,66,76)(H,67,77)(H,68,75)(H,69,79)/t37-,45+,46+,47+,48+,49+,51+,52+/m1/s1 |

InChI-Schlüssel |

LRUHWPFUOBQIRY-ANYMKNSJSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N2CCCC(=O)NCCN[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)O |

Kanonische SMILES |

CC(C)C1C(=O)N(CCCC(=O)NCCNC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C(CC6=CC=CC=C6)C(=O)NC(C(C)O)C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(S)-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-phenyl-methyl]-2,4-dimethoxy-benzamide](/img/structure/B10852722.png)

![N-[(1S,2S)-1-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-2-methyl-butyl]-2,4-dimethoxy-benzamide](/img/structure/B10852729.png)

![N-[(1S,2S)-1-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-2-methyl-butyl]-4-pyrrolidin-1-ylmethyl-benzamide](/img/structure/B10852732.png)

![N-(1-{1-[1-Hydroxy-2-(3-phenyl-propylcarbamoyl)-ethyl]-3-methyl-butylcarbamoyl}-2-methyl-butyl)-4-methylaminomethyl-benzamide](/img/structure/B10852735.png)

![1-(5-Chloropyridin-2-yl)-3-[2-(2,4,6-trifluorophenyl)ethyl]thiourea](/img/structure/B10852759.png)

![5-[8-hydroxy-9-[1-(5-hydroxy-3-methoxy-4-methylfuran-2-yl)-1-oxopropan-2-yl]-2,3,5,6,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a]azepin-3-yl]-3-methyloxolan-2-one](/img/structure/B10852774.png)